![molecular formula C9H8Br3Cl B12575240 Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- CAS No. 189997-24-8](/img/structure/B12575240.png)
Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- is an organic compound with a complex structure that includes a benzene ring substituted with chlorine and bromine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- typically involves electrophilic aromatic substitution reactions. One common method is the bromination of a benzene derivative followed by chlorination. The reaction conditions often require the presence of a catalyst such as iron(III) bromide or aluminum chloride to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including Friedel-Crafts alkylation and subsequent halogenation steps. The use of high-purity reagents and controlled reaction environments is crucial to ensure the desired product yield and purity .
Types of Reactions:
Substitution Reactions: Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- can undergo nucleophilic substitution reactions, where the bromine atoms can be replaced by other nucleophiles such as hydroxide or amine groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium hydroxide (KOH) are commonly used under mild conditions to facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the compound under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted benzene derivatives .
Applications De Recherche Scientifique
Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- involves its interaction with nucleophiles and electrophiles. The presence of multiple halogen atoms makes it highly reactive towards nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during reactions .
Comparaison Avec Des Composés Similaires
Benzene, 1,3-dibromo-5-(bromomethyl)-: This compound has a similar structure but lacks the chlorine atom, which affects its reactivity and applications.
Benzene, 1-chloro-2-ethyl-: This compound has an ethyl group instead of the bromomethyl group, leading to different chemical properties and uses.
Uniqueness: Benzene, 1-chloro-3-[1,2-dibromo-1-(bromomethyl)ethyl]- is unique due to the presence of both chlorine and bromine atoms, which confer distinct reactivity patterns and potential for diverse applications in synthesis and research .
Propriétés
Numéro CAS |
189997-24-8 |
|---|---|
Formule moléculaire |
C9H8Br3Cl |
Poids moléculaire |
391.32 g/mol |
Nom IUPAC |
1-chloro-3-(1,2,3-tribromopropan-2-yl)benzene |
InChI |
InChI=1S/C9H8Br3Cl/c10-5-9(12,6-11)7-2-1-3-8(13)4-7/h1-4H,5-6H2 |
Clé InChI |
PGYMKIYIJLOUIG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)C(CBr)(CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Spiro[1,3-dioxolane-2,1'(2'H)-naphthalene]-5'-carboxylic acid, 3',4',6',7',8',8'a-hexahydro-8'a-methyl-6'-oxo-, methyl ester (9CI) (4'aR, 5'R, 8'aR)](/img/structure/B12575166.png)
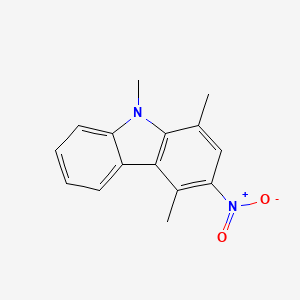
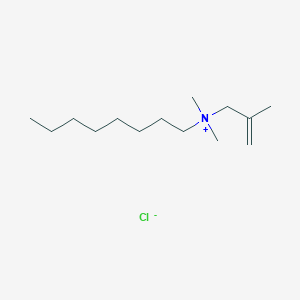
![1,3,2-Benzodioxaborole, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B12575189.png)
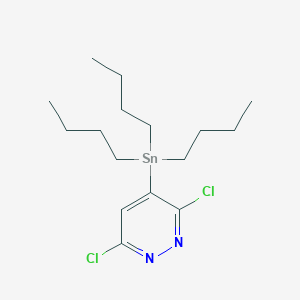

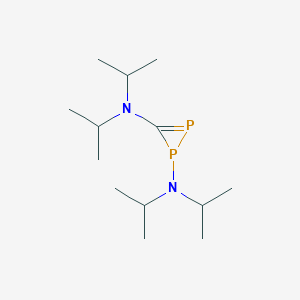

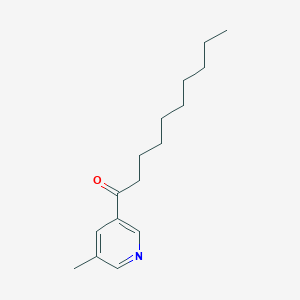
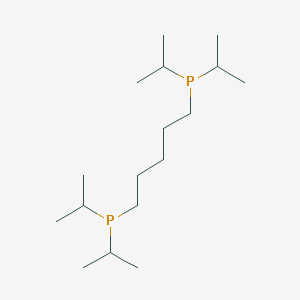
![1,1'-(1,3-Phenylene)bis[2-(1-phenyl-1H-tetrazol-5-yl)ethan-1-one]](/img/structure/B12575245.png)
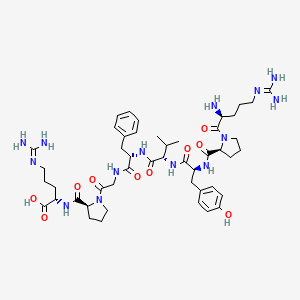

![Benzene, 1-[(1-chloro-2,2-diphenylethenyl)sulfinyl]-4-methyl-](/img/structure/B12575258.png)
